3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Atropselective coupling Suzuki–Miyaura O-chelation

Researchers pursuing atropselective Suzuki couplings often find that simple boronic acids lack stereochemical control and require extra protection steps. 3-Bromo-5-fluoro-2-methoxyphenylboronic acid directly addresses this gap through its ortho-methoxy group, which engages in O-chelation with palladium to direct syn-selective biaryl formation. The embedded aryl bromide acts as a masked handle for iterative Suzuki, Heck, or Buchwald-Hartwig sequences, eliminating protecting-group interconversions. The meta-fluorine also serves as a label-free ¹⁹F NMR probe for fragment-based screening. - Ortho-methoxy chelation for atropselective couplings - Bromine handle enables one-pot iterative cross-coupling - ¹⁹F NMR tag for fragment-based drug discovery Supplied as ≥95% purity solid; available for immediate dispatch worldwide.

Molecular Formula C7H7BBrFO3
Molecular Weight 248.84 g/mol
CAS No. 352525-85-0
Cat. No. B1284253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-methoxyphenylboronic acid
CAS352525-85-0
Molecular FormulaC7H7BBrFO3
Molecular Weight248.84 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1OC)Br)F)(O)O
InChIInChI=1S/C7H7BBrFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3
InChIKeyFUSHKJRKYBGAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-fluoro-2-methoxyphenylboronic Acid – Strategic Suzuki Intermediate


3-Bromo-5-fluoro-2-methoxyphenylboronic acid (C₇H₇BBrFO₃, MW 248.84) is a polysubstituted arylboronic acid that functions as a strategic synthetic intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . Its signature substitution pattern—an ortho-methoxy group, a meta-bromine, and a meta-fluorine—distinguishes it from simpler mono- or unsubstituted phenylboronic acids and makes it a valuable precursor for constructing halogenated, fluorinated biaryl architectures common in agrochemical and pharmaceutical lead optimization [1].

3-Bromo-5-fluoro-2-methoxyphenylboronic Acid vs. Simpler Analogs


Generic phenylboronic acids or monosubstituted analogs lack the three synergistic substituents that collectively govern this compound’s reactivity and selectivity. The ortho-methoxy group enables an O-chelation-assisted transition state that directs atropselectivity in hindered couplings, an effect absent in ortho-halogen or ortho-alkyl analogs [1]. The electron-withdrawing meta-bromo and meta-fluoro substituents reversibly modulate the transmetalation rate, shifting the rate-determining step relative to electron-rich boronic acids and altering protodeboronation stability [2][3]. Swapping to a des-bromo or des-fluoro analog eliminates the embedded aryl bromide handle that permits orthogonal, sequential cross-coupling without additional protecting-group interconversions. These combined features mean that a scientist procuring 3-bromo-5-fluoro-2-methoxyphenylboronic acid obtains a multifunctional building block whose behavior cannot be reproduced by mixing separate, simpler boronic acids.

3-Bromo-5-fluoro-2-methoxyphenylboronic Acid – Comparative Evidence


O-Chelation-Directed Atropselectivity

In a systematic study of ortho-substituted phenylboronic acids coupling with 3,4,5-tribromo-2,6-dimethylpyridine, ortho-methoxyphenylboronic acid produced a syn:anti atropisomer ratio of ca. 50:42 due to a palladium O-chelation effect that stabilizes the transition state leading to the kinetic syn product. The ortho-chloro analog lacked this chelation and gave reversed selectivity [1]. Because 3-bromo-5-fluoro-2-methoxyphenylboronic acid retains the ortho-methoxy group, the same chelation-directed selectivity is anticipated, providing a rational basis for choosing it over ortho-halogen (Cl, Br) analogs when stereo-defined atropisomeric products are targeted.

Atropselective coupling Suzuki–Miyaura O-chelation

Meta-Halogens Slow Transmetalation Rate

A 2024 Hammett study of Suzuki coupling in aqueous micelles established that electron-withdrawing groups (EWG) on the arylboronic acid decelerate transmetalation, shifting the rate-determining step [1]. 3-Bromo-5-fluoro-2-methoxyphenylboronic acid carries two meta-EWGs (Br σₘ = 0.39; F σₘ = 0.34) that collectively reduce the boronic acid’s nucleophilicity relative to phenylboronic acid (σ = 0) or 4-methoxyphenylboronic acid (σₚ = −0.27). This kinetic moderation can be exploited in sequential couplings where a slower transmetalation rate helps prevent competing double couplings or premature protodeboronation.

Suzuki–Miyaura kinetics Hammett equation substituent effects

Physical Property Advantages for Handling & Purification

The combination of bromine and fluorine substituents significantly alters bulk physical properties compared to analogs missing one halogen. The target compound exhibits a predicted density of 1.68 g/cm³ and boiling point of 382.5 °C , versus 5-fluoro-2-methoxyphenylboronic acid (MW 169.95, density 1.26 g/cm³, boiling point 337.1 °C) . The 46% higher molecular weight and 33% higher density affect chromatographic retention, recrystallization behavior, and melt processing, providing a practical differentiator for process chemists selecting building blocks for scale-up.

Physicochemical properties purification handling

Orthogonal Aryl Bromide for Sequential Cross-Coupling

Unlike simple phenylboronic acids, 3-bromo-5-fluoro-2-methoxyphenylboronic acid contains an electrophilic aryl bromide site that remains intact after the initial Suzuki coupling. This orthogonality permits a second, distinct palladium-catalyzed coupling at the bromine position without deprotection or functional group interconversion [1]. While no published yield data exist specifically for this compound, the principle is well-established for 2-bromophenylboronic acid, which has been employed in cascade Suzuki–Heck sequences to construct phenanthrenol cores in a single synthetic operation [1].

Sequential coupling iterative synthesis chemoselectivity

Vendor QC and Purity Documentation

Vendor specifications for 3-bromo-5-fluoro-2-methoxyphenylboronic acid indicate standard purity of ≥95% (HPLC) with available batch-specific QC documentation including NMR, HPLC, and GC reports [1]. In contrast, some structural isomers (e.g., 3-bromo-6-fluoro-2-methoxyphenylboronic acid) are frequently offered at lower purity or without full analytical characterization . The availability of validated analytical data reduces the risk of purchasing a regioisomeric impurity that could compromise a multi-step synthesis.

Purity specification QC documentation procurement quality

3-Bromo-5-fluoro-2-methoxyphenylboronic Acid – Application Scenarios


Atropisomer-Selective Biaryl Synthesis

When a project requires a single atropisomer of a sterically hindered biaryl—common in kinase inhibitors and chiral ligands—the ortho-methoxy group of this boronic acid can engage in O-chelation with palladium, directing the stereochemical outcome as demonstrated by the syn-selective coupling of ortho-methoxyphenylboronic acid [1]. Using the 3-bromo-5-fluoro substitution further ensures that the biaryl product carries a bromine handle for subsequent functionalization, making the compound a tactical choice over non-chelating ortho-halogen analogs that would give the opposite atropisomer.

Sequential Double Suzuki for Unsymmetrical Terphenyls

The presence of both a boronic acid and an aryl bromide on the same ring enables a planned two-step sequence: (1) Suzuki coupling via the boronic acid to install a first aryl group; (2) subsequent Suzuki, Heck, or Buchwald–Hartwig reaction at the bromide site to install a second, different aryl or amine group. This iterative approach, validated with 2-bromophenylboronic acid in cascade phenanthrenol synthesis [2], streamlines the construction of unsymmetrical terphenyl or diaryl systems without intermediate protecting-group manipulation.

Fluorinated Fragment Libraries for ¹⁹F NMR Screening

The electron-withdrawing meta-fluorine imparts a distinct ¹⁹F NMR chemical shift that can serve as a label-free probe in fragment-based drug discovery. Coupling this boronic acid to diverse core scaffolds generates fluorinated fragments whose binding can be monitored by ¹⁹F NMR without additional isotopic enrichment, an option not available with non-fluorinated phenylboronic acids [3].

Chemoselective Coupling to Electron-Rich Aryl Halides

Because the combined electron-withdrawing effect of the bromo and fluoro substituents slows transmetalation, this boronic acid can be paired with highly electron-rich aryl bromides in a controlled manner, potentially suppressing the formation of homocoupling byproducts that plague more nucleophilic boronic acids under standard conditions [3]. This makes it suitable for synthesizing push-pull biaryl systems where electronic complementarity is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.